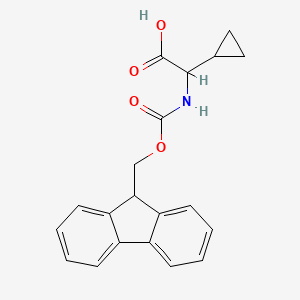

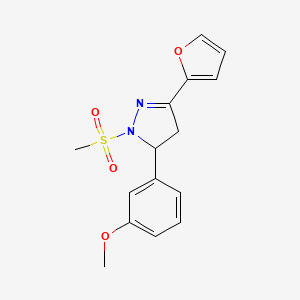

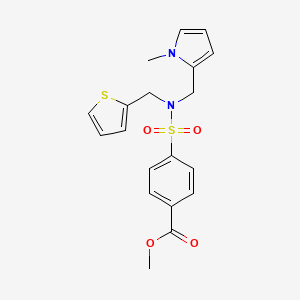

![molecular formula C21H20N8O4S B2419089 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-Nitrobenzolsulfonyl)piperazin CAS No. 942013-16-3](/img/structure/B2419089.png)

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-Nitrobenzolsulfonyl)piperazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you’re asking about belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in medicinal chemistry due to their diverse biological activities .

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

1,2,3-Triazole spielen aufgrund ihrer einzigartigen Eigenschaften eine entscheidende Rolle in der Arzneimittelforschung. Einige bemerkenswerte Beispiele sind:

Antiepileptische Aktivität: Das Antiepileptikum Rufinamid enthält einen 1,2,3-Triazol-Kern . Forscher haben das Potenzial dieses Grundgerüsts für die Entwicklung neuer Medikamente untersucht.

Antibiotika: Verbindungen wie Cefatrizin (ein Breitband-Cephalosporin-Antibiotikum) und Tazobactam (ein β-Lactam-Antibiotikum) integrieren das 1,2,3-Triazol-Motiv . Diese Antibiotika zeigen vielversprechende Aktivität gegen bakterielle Infektionen.

Organische Synthese

1,2,3-Triazole dienen als vielseitige Bausteine in der organischen Synthese. Zu den wichtigsten Methoden gehören:

Huisgen-1,3-dipolare Cycloaddition: Diese klassische Reaktion ermöglicht die effiziente Synthese von 1,2,3-Triazolen durch die Kombination von Aziden und Alkinen .

Metallkatalysierte 1,3-dipolare Cycloaddition: Übergangsmetallkatalysatoren erleichtern die Bildung von Triazolen aus Aziden und Alkinen .

Spannungsgesteuerte Azid-Alkin-Cycloaddition: Diese bioorthogonale Reaktion verläuft ohne die Notwendigkeit von Metallkatalysatoren, was sie für die chemische Biologie und Biokonjugation wertvoll macht .

Chemische Biologie und Biokonjugation

1,2,3-Triazole finden Anwendungen in der chemischen Biologie und Biokonjugation:

- Bioorthogonale Markierung: Forscher verwenden 1,2,3-Triazole, um Biomoleküle selektiv zu markieren, ohne zelluläre Prozesse zu stören .

Weitere Anwendungen

Neben den oben genannten Bereichen finden 1,2,3-Triazole Anwendungen in Bereichen wie Katalyse, Liganddesign und molekularer Erkennung .

Zukünftige Richtungen

Triazolopyrimidines are a class of compounds with diverse biological activities, making them interesting targets for future research in medicinal chemistry . Future work could involve the synthesis and testing of various substituted triazolopyrimidines to explore their potential as therapeutic agents.

Wirkmechanismus

Target of Action

It is used as a reactant in the synthesis, biochemical and molecular modeling studies of 2,9-disubstituted-n6-(arylcarbamoyl)-8-azaadenines . These are known to be selective A3 adenosine receptor antagonists . The A3 adenosine receptor plays a significant role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.

Mode of Action

Given its use in the synthesis of a3 adenosine receptor antagonists , it can be inferred that it might interact with these receptors, leading to changes in cellular signaling pathways.

Biochemical Pathways

A3 adenosine receptor antagonists are known to modulate several signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase c, and modulation of mitogen-activated protein kinases . These pathways play crucial roles in cellular proliferation, differentiation, and apoptosis.

Result of Action

Given its use in the synthesis of a3 adenosine receptor antagonists , it can be inferred that it might have potential effects on cellular signaling, proliferation, differentiation, and apoptosis.

Biochemische Analyse

Biochemical Properties

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis and biochemical studies of selective A3 adenosine receptor antagonists . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.

Cellular Effects

The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of similar compounds have shown significant cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116 . These effects are often mediated through the modulation of key signaling pathways and the induction of apoptosis.

Molecular Mechanism

At the molecular level, 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, similar compounds have been shown to inhibit CDK2/cyclin A2, a crucial enzyme in cell cycle regulation . This inhibition can result in altered cell cycle progression and induction of apoptosis.

Temporal Effects in Laboratory Settings

The effects of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine can change over time in laboratory settings. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function. For example, the compound’s stability under various conditions can affect its efficacy and potency in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects, while lower doses may be insufficient to elicit a significant response. Studies on similar compounds have shown a range of IC50 values, indicating varying degrees of potency and toxicity .

Metabolic Pathways

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it has been used in the synthesis of selective A3 adenosine receptor antagonists, which are involved in numerous metabolic processes .

Transport and Distribution

The transport and distribution of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and potency in various biological contexts .

Subcellular Localization

The subcellular localization of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .

Eigenschaften

IUPAC Name |

3-benzyl-7-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N8O4S/c30-29(31)17-6-8-18(9-7-17)34(32,33)27-12-10-26(11-13-27)20-19-21(23-15-22-20)28(25-24-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDLHUBBUVBONY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N8O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

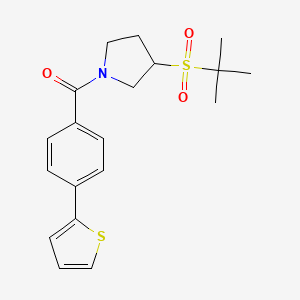

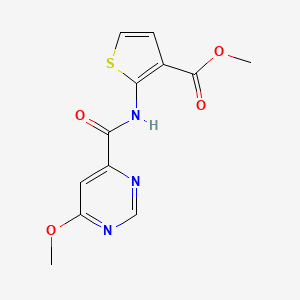

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419006.png)

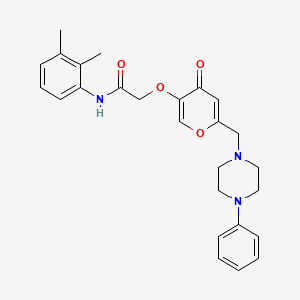

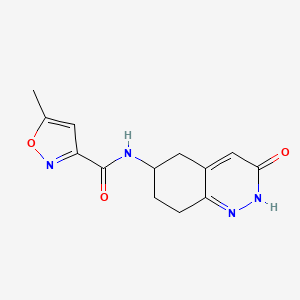

![N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2419008.png)

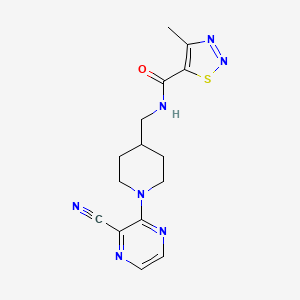

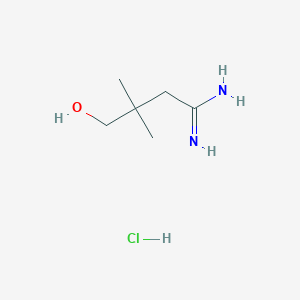

![3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride](/img/structure/B2419010.png)

![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![4-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B2419025.png)